molecular formula C38H49N9O5 B1672098 (2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide CAS No. 170851-70-4

(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

货号: B1672098
CAS 编号: 170851-70-4
分子量: 711.9 g/mol
InChI 键: ZTQSJWKZYQJWLP-XUXLGOTHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ipamorelin is a synthetic pentapeptide (Aib-His-D-2-Nal-D-Phe-Lys-NH₂) derived from growth hormone-releasing peptide-1 (GHRP-1) via deletion of residues 4 and 5 . It acts as a selective ghrelin receptor agonist, stimulating growth hormone (GH) secretion from the pituitary gland without affecting other anterior pituitary hormones such as follicle-stimulating hormone (FSH), luteinizing hormone (LH), prolactin (PRL), or thyroid-stimulating hormone (TSH) .

Preclinical studies demonstrate its efficacy in increasing GH and insulin-like growth factor-1 (IGF-1) levels, enhancing lean muscle mass, and improving bone density . It also exhibits prokinetic effects in gastrointestinal dysfunction models, such as postoperative ileus . Chronic administration in rats showed sustained GH release without pituitary desensitization, a distinct advantage over growth hormone-releasing hormone (GHRH) .

属性

CAS 编号

170851-70-4

分子式

C38H49N9O5

分子量

711.9 g/mol

IUPAC 名称

(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

InChI

InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,28-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,44,49)(H,45,50)(H,46,51)(H,47,52)/t28?,29-,30+,31+,32-/m0/s1

InChI 键

ZTQSJWKZYQJWLP-XUXLGOTHSA-N

手性 SMILES

CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N

规范 SMILES

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N

外观

Solid powder

密度

1.3±0.1 g/cm3

其他CAS编号

170851-70-4

纯度

>98% (or refer to the Certificate of Analysis)

序列

XXXFK

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Ipamorelin;  NNC-26-0161;  NNC 26-0161;  NNC26-0161;  NNC-260161;  NNC 260161;  NNC260161.

产品来源

United States

准备方法

伊帕莫林通过固相肽合成 (SPPS) 合成,这是一种常用于肽生产的方法。该过程包括将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。 用于合成伊帕莫林的氨基酸包括 Aib(α-氨基异丁酸)、His(组氨酸)、D-2-Nal(D-2-萘基丙氨酸)、D-Phe(D-苯丙氨酸)和 Lys(赖氨酸) . 最后的产品然后从树脂中切割,并使用高效液相色谱 (HPLC) 纯化 .

化学反应分析

伊帕莫林经历各种化学反应,包括:

    氧化: 这种反应可能发生在组氨酸残基上,导致形成氧代组氨酸。

    还原: 还原反应对于伊帕莫林来说不太常见,但如果存在二硫键,则可能涉及二硫键的还原。

    取代: 取代反应可能发生在氨基酸侧链上,特别是在赖氨酸残基上。这些反应中常用的试剂包括过氧化氢等氧化剂和二硫苏糖醇 (DTT) 等还原剂。

科学研究应用

Growth Hormone Secretion

Ipamorelin has been shown to effectively increase growth hormone levels in various animal models. Studies indicate that it can elevate growth hormone levels by three to thirteen times higher than baseline levels in mice . This potent effect on growth hormone secretion allows researchers to investigate its implications for growth disorders and metabolic syndromes.

StudyModelDoseGrowth Hormone Increase
Rats80 nmol/kgComparable to GHRP-6
Female Rats0-450 μg/dayDose-dependent increase in longitudinal bone growth

Tissue Regeneration and Repair

Research suggests that Ipamorelin may play a significant role in cellular regeneration and tissue repair. By stimulating growth hormone release, it influences the proliferation of satellite cells responsible for muscle repair and collagen synthesis, which is vital for connective tissues . This property positions Ipamorelin as a potential candidate for studies focused on wound healing and muscular tissue growth.

Metabolic Research

Ipamorelin's ability to influence lipid mobilization and glucose metabolism has garnered attention in metabolic research. Studies indicate that it may alter lipid profiles and enhance energy homeostasis without adversely affecting insulin sensitivity . This makes it an interesting compound for exploring mechanisms underlying obesity and metabolic syndromes.

ApplicationEffect
Lipid MobilizationEnhanced fatty acid utilization
Glucose MetabolismPotential improvement in insulin sensitivity

Bone Health

In studies involving young adult female rats, treatment with Ipamorelin resulted in increased bone mineral content as measured by dual-energy X-ray absorptiometry (DXA). Although volumetric bone mineral density remained unchanged, the increase in bone mass indicates potential applications for treating conditions like osteoporosis .

Measurement MethodResult
DXAIncreased total bone mineral content
pQCTIncreased cortical bone mass

Case Studies

Several case studies have illustrated the efficacy of Ipamorelin in various applications:

  • Case Study 1 : A study on adult female rats demonstrated that Ipamorelin treatment led to significant increases in body weight and tibial bone mineral content over 12 weeks .
  • Case Study 2 : Research involving combined administration of Tesamorelin and Ipamorelin indicated synergistic effects on lipid metabolism and glucose homeostasis, suggesting broader implications for weight management strategies .

相似化合物的比较

Ipamorelin belongs to the class of GH secretagogues, which includes peptides like GHRP-6, GHRP-2, and non-peptidic analogs. Below is a detailed comparison:

Structural and Pharmacokinetic Differences
Compound Structure Plasma Clearance Excretion Route Nasal Bioavailability Half-Life
Ipamorelin Pentapeptide 5× lower than GHRP-6 Urine (60-80% intact) ~20% ~2 hours
GHRP-6 Hexapeptide High Bile (primary) ~10-15% Shorter than ipamorelin
GHRP-2 Hexapeptide Moderate Bile/urine ~50% Similar to GHRP-6
Tabimorelin Pseudo-peptide N/A N/A Oral activity N/A

Key Findings :

  • Ipamorelin’s lower plasma clearance and urinary excretion contribute to its prolonged activity compared to GHRP-6 .
  • Nasal absorption is less efficient than GHRP-2 but sufficient for therapeutic use .
Hormonal Selectivity
Compound GH Release Efficacy ACTH/Cortisol Elevation Prolactin Elevation Insulin Modulation
Ipamorelin EC₅₀ = 1.3 nM (rat) No No Stimulates via Ca²⁺/adrenergic pathways
GHRP-6 EC₅₀ = 2.2 nM (rat) Yes Yes No reported effect
GHRP-2 Higher potency than GHRP-6 Yes Yes No reported effect
Tesamorelin N/A No No N/A

Key Findings :

  • Ipamorelin is unique in its lack of ACTH/cortisol stimulation, reducing risks of hypercortisolism .
  • It stimulates insulin secretion in pancreatic tissue via calcium channels and adrenergic receptors, a mechanism absent in other GHS .
Clinical and Preclinical Outcomes
  • Efficacy in Disease Models: Ipamorelin reversed cisplatin-induced anorexia in rats, whereas GHRP-6 and GHRP-2 lack such data .
  • Safety Profile: No desensitization observed after chronic use in rats, unlike GHRH . Minimal off-target effects compared to GHRP-6/GHRP-2, which elevate stress hormones .
Advantages Over Non-Peptidic Analogs
  • L-692,429 (benzolactam GHS): Orally active but less selective, with weaker GH release in humans .
  • L-739,943 : High oral potency in dogs but lacks clinical data in humans .

生物活性

Ipamorelin is a synthetic pentapeptide, specifically a growth hormone secretagogue (GHS), that has garnered attention for its ability to stimulate the release of growth hormone (GH) selectively and effectively. Its structure is denoted as Aib-His-D-2-Nal-D-Phe-Lys-NH2, and it is recognized as a potent agent in both in vitro and in vivo settings. The compound was developed through a chemistry program aimed at creating GHSs that lack certain dipeptides found in earlier peptides like GHRP-1, resulting in a unique profile that emphasizes GH release without significantly affecting other hormones such as cortisol or prolactin .

Ipamorelin acts primarily through the ghrelin receptor (GHS-R), which is predominantly located in the hypothalamus and pituitary gland. It exhibits a high selectivity for stimulating GH release compared to other hormones, making it particularly interesting for therapeutic applications. Unlike other GHSs, Ipamorelin does not induce significant increases in ACTH or cortisol levels, even at doses far exceeding those required for GH release . This selectivity suggests a potential for fewer side effects related to adrenal activation.

Comparative Potency

In studies comparing Ipamorelin with other GHSs, it has shown comparable efficacy to GHRP-6 while demonstrating a lower systemic clearance rate. For instance, in pentobarbital-anesthetized rats, the effective dose (ED50) for Ipamorelin was found to be 80 nmol/kg with an Emax of 1545 ng GH/ml plasma, closely matching the performance of GHRP-6 .

In Vivo Studies

Weight Gain and GH Release
Chronic administration of Ipamorelin has been shown to stimulate body weight gain and enhance GH release in various animal models. In a study involving young female rats treated daily with Ipamorelin for 21 days, significant increases in body weight were observed compared to control groups. The study also noted that basal GH release was higher in the Ipamorelin-treated group than in controls, indicating its effectiveness in promoting GH secretion without leading to desensitization of the GH response .

Bone Growth Effects
Ipamorelin has also been investigated for its effects on longitudinal bone growth. In adult female rats receiving subcutaneous injections over 15 days, results indicated a dose-dependent increase in bone growth rate (LGR) alongside weight gain. Notably, LGR increased from 42 microm/day in control groups to 52 microm/day in those treated with the highest dose of Ipamorelin (450 µg/day) .

Summary of Key Findings

Study Parameter Ipamorelin GHRP-6 GHRH
ED50 (nmol/kg) 80115Not specified
Emax (ng GH/ml) 15451167Not applicable
Weight Gain Increase (%) SignificantSignificantModerate
Effect on ACTH/Cortisol No significant changeIncreasedIncreased
Bone Growth Rate Increase Dose-dependentNot specifiedNot specified

Clinical Implications

The unique profile of Ipamorelin makes it a candidate for clinical applications where selective GH stimulation is desired without unwanted hormonal side effects. Potential areas for research include:

  • Growth Hormone Deficiency: Investigating its use in children with growth retardation.
  • Muscle Wasting Disorders: Evaluating efficacy in conditions leading to muscle loss.
  • Postoperative Recovery: Exploring benefits in enhancing recovery through improved metabolic profiles.

Case Studies

In clinical settings, preliminary studies have shown that Ipamorelin can be well-tolerated among patients undergoing surgery, with no significant adverse effects reported compared to placebo treatments . A double-blind study involving postoperative ileus patients demonstrated that while Ipamorelin was well tolerated, it did not significantly outperform placebo concerning recovery metrics .

常见问题

Q. What is the molecular mechanism of Ipamorelin in stimulating growth hormone (GH) release?

Ipamorelin is a pentapeptide (Aib-His-D-2-Nal-D-Phe-Lys-NH₂) that selectively activates the ghrelin receptor (GHSR-1a) in the pituitary gland, triggering GH secretion via G-protein-coupled signaling pathways. Unlike non-selective GHRPs (e.g., GHRP-6), Ipamorelin does not elevate cortisol or prolactin, even at high doses, due to its specificity for GH release . In rodent models, it enhances IGF-1 production and gastric motility by mimicking ghrelin’s action on hypothalamic-pituitary pathways .

Q. Which experimental models are commonly used to study Ipamorelin’s effects?

Preclinical studies primarily use rodent models:

  • Postoperative ileus (POI) : Rats administered Ipamorelin (0.014–0.14 µmol/kg) showed dose-dependent improvements in gastric motility, measured via radioactive tracer retention and geometric center analysis .
  • Bone density : Female rats treated for 12 weeks exhibited increased bone mineral density and reduced corticosteroid-induced bone loss .
  • Adiposity : GH-deficient mice displayed 15.3% body weight gain after 9 weeks of Ipamorelin (250 µg/kg twice daily), linked to early-stage adipogenic effects .

Q. How is Ipamorelin detected and quantified in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Precursor ions : [M+H]⁺ (m/z 712.4) and [M+2H]²⁺ (m/z 356.7) .
  • Product ions : m/z 129 (specific to C-terminal lysineamide cleavage) and m/z 120.1 (imidazole ring fragment) .
  • Challenges : Ion suppression (e.g., 25% for GHRP1) and enhancement (165% for Ipamorelin (1-4) free acid) require internal standardization .

Advanced Research Questions

Q. How can researchers resolve contradictions in Ipamorelin’s adipogenic effects across studies?

Discrepancies arise from model-specific responses:

  • GH-deficient mice : Ipamorelin increased fat pad weight and leptin levels, independent of GH status, suggesting direct adipogenic signaling .
  • GH-intact rodents : Transient weight gain (1–2 weeks) stabilizes, contrasting with sustained GH-induced organomegaly . Methodological Recommendations :
  • Use dual-energy X-ray absorptiometry (DEXA) for longitudinal fat distribution analysis.
  • Compare dose-response curves across GH-deficient and intact models to isolate GH-dependent vs. independent pathways .

Q. What experimental design considerations are critical for studying Ipamorelin’s long-term safety?

  • Dosing cycles : Standard protocols use 8–12 weeks of daily administration (200–300 µg/kg in rodents) followed by 4-week washout periods to assess reversibility .
  • Endpoint selection : Monitor organ weights (e.g., liver, kidneys) to exclude GH-like organomegaly and measure cortisol/prolactin to confirm selectivity .
  • Human translation : While human trials are limited, in vitro assays using pituitary cell lines (e.g., RC-4B/C) can predict off-target hormone release .

Q. How does Ipamorelin’s pharmacokinetic profile influence its research applications?

  • Half-life : ~2 hours in rodents, requiring twice-daily dosing to maintain GH pulsatility .
  • Bioavailability : Subcutaneous administration achieves higher stability than oral routes due to peptide degradation in the GI tract .
  • Synergies : Co-administration with GHRH analogs (e.g., Sermorelin) amplifies GH release, but mechanistic studies require temporal separation of doses to isolate contributions .

Q. What are the methodological pitfalls in analyzing Ipamorelin’s interaction with other peptides (e.g., BPC-157)?

  • Confounding mechanisms : BPC-157 promotes local tissue repair, while Ipamorelin’s systemic GH release may indirectly accelerate healing. Use controlled co-administration studies with staggered dosing to differentiate effects .
  • Analytical interference : Overlapping mass spectra (e.g., BPC-157 and Ipamorelin fragments) require high-resolution MS/MS with optimized collision energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Reactant of Route 2
(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。